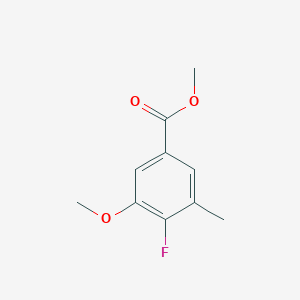

4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” is a chemical compound with the IUPAC name “methyl 4-fluoro-3-methoxy-5-methylbenzoate”. It has a molecular weight of 198.19 . This compound is in solid form at room temperature .

Synthesis Analysis

The synthesis of “4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” could potentially involve several steps. The carboxylic acid group of 4-fluoro-3-methylbenzoic acid enables it to be attached to molecular scaffolds . Alternatively, it can be reduced to a hydroxy/aldehyde group for other types of reactions . The methyl group can be functionalized by bromide through a benzylic bromination reaction . The fluoride substituent enables nucleophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” can be represented by the InChI code1S/C10H11FO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . Chemical Reactions Analysis

The fluoride substituent in “4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” enables nucleophilic aromatic substitution . Most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis

“4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” is a solid at room temperature . It has a molecular weight of 198.19 .科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a precursor for synthesizing various pharmacologically active molecules. Its benzoic acid ester structure is a common motif in drug molecules, and the fluorine atom can improve the metabolic stability of the derivatives .

Material Science

The ester group in 4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester can be utilized to modify surface properties of materials. For instance, it can be used to create hydrophobic coatings on surfaces or incorporated into polymers to alter their physical properties .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their potential as environmentally friendly pesticides or herbicides due to the presence of the fluorine atom, which often imparts bioactivity .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, thanks to its unique mass spectral signature provided by the fluorine atom .

Biochemistry

In biochemistry, the methyl ester group can be enzymatically hydrolyzed to yield 4-Fluoro-3-methoxy-5-methylbenzoic acid , which can then be used to study enzyme kinetics or as a building block for more complex biochemical compounds .

Pharmacology

The compound’s ability to undergo various chemical reactions makes it valuable in pharmacology for the synthesis of novel compounds with potential therapeutic effects. Its structural features may be beneficial in crossing biological barriers, thus enhancing drug delivery .

Organic Synthesis

As a versatile building block in organic synthesis, this compound can undergo reactions such as nucleophilic substitution or be used in the synthesis of larger, more complex organic molecules through various coupling reactions .

Chemical Education

Lastly, due to its reactivity and the presence of functional groups that are commonly found in many organic compounds, it can be used in educational settings to demonstrate various organic synthesis techniques and reaction mechanisms .

Safety and Hazards

The safety information for “4-Fluoro-3-methoxy-5-methylbenzoic acid methyl ester” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

methyl 4-fluoro-3-methoxy-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSASMPLKQNVDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)

![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)